4-Cyclopropylpiperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

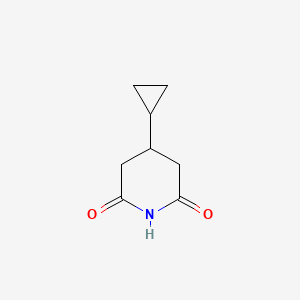

4-Cyclopropylpiperidine-2,6-dione is a heterocyclic compound with the molecular formula C8H11NO2. It is a derivative of piperidine-2,6-dione, featuring a cyclopropyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylpiperidine-2,6-dione can be achieved through several methods. One efficient method involves the use of acetates and acrylamides as starting materials. The reaction is promoted by potassium tert-butoxide, proceeding via Michael addition and intramolecular nucleophilic substitution processes . This method is notable for its excellent functional group tolerance and can be performed under solvent-free conditions, providing high yields of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be scaled up using the same method. The robust protocol allows for the kilo-scale synthesis of the compound, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylpiperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-Cyclopropylpiperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropylpiperidine-2,6-dione involves its interaction with specific molecular targets. In the context of PROTAC drugs, it acts as a ligand for the CRBN protein, facilitating the targeted degradation of disease-causing proteins. This process involves the recruitment of the ubiquitin-proteasome system, leading to the proteolysis of the target protein .

Comparison with Similar Compounds

4-Cyclopropylpiperidine-2,6-dione can be compared with other piperidine-2,6-dione derivatives:

Piperidine-2,6-dione: The parent compound, lacking the cyclopropyl group, is less sterically hindered and may exhibit different reactivity.

4-Methylpiperidine-2,6-dione: This compound has a methyl group instead of a cyclopropyl group, leading to different steric and electronic effects.

4-Phenylpiperidine-2,6-dione: The presence of a phenyl group introduces aromaticity, significantly altering the compound’s properties and applications.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic characteristics, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Biological Activity

4-Cyclopropylpiperidine-2,6-dione is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its role as an intermediate in the synthesis of various pharmaceuticals, including those used in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its piperidine structure with a cyclopropyl substituent and two ketone functionalities. The molecular formula is C₇H₉N₃O₂, and it has a molecular weight of 155.16 g/mol. The compound is typically a white powder at room temperature and is soluble in organic solvents.

The primary mechanism of action for this compound involves its interaction with specific proteins and enzymes within biological systems:

- CRBN Ligand for PROTACs : This compound acts as a ligand for cereblon (CRBN), which is crucial in the design of PROTAC (proteolysis-targeting chimera) drugs. PROTACs facilitate the targeted degradation of proteins associated with various diseases, including cancer.

- Aromatase Inhibition : Research indicates that this compound exhibits aromatase inhibitory activity. Aromatase is an enzyme involved in estrogen biosynthesis; thus, inhibiting this enzyme can have therapeutic implications in hormone-dependent cancers.

Antitumor Activity

Studies have demonstrated that derivatives of piperidine-2,6-dione exhibit promising antitumor properties. For instance:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that compounds related to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Cereblon Modulation : As a CRBN ligand, this compound may enhance the efficacy of existing cancer therapies by promoting the degradation of oncogenic proteins .

Anti-inflammatory Effects

Research has highlighted anti-inflammatory properties associated with piperidine derivatives:

- COX-2 Inhibition : Some studies suggest that compounds like this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory processes. This inhibition can lead to reduced inflammation in various models .

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of this compound and its derivatives:

Properties

IUPAC Name |

4-cyclopropylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-3-6(5-1-2-5)4-8(11)9-7/h5-6H,1-4H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKMXBAXODTASO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)NC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.